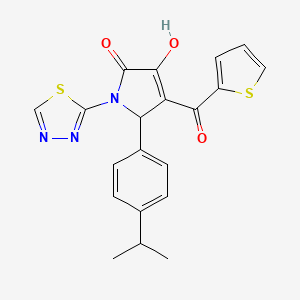
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
描述
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, which is important for cognitive function. The compound has also been found to inhibit the activity of enzymes that are involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. The compound has also been found to have analgesic properties, which may be due to its ability to modulate the activity of pain receptors in the brain. Additionally, it has been reported to have anticonvulsant activity, which may be useful for the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of using 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound. These analogs may have improved therapeutic properties and may be useful for the treatment of a wider range of diseases. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the compound's potential as a drug candidate for the treatment of neurological disorders should be further explored through preclinical and clinical studies.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3,4-dichloroaniline with propylamine and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a cyclization process, which results in the formation of the desired compound. The synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
科学研究应用
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-9-21-16(11-7-8-13(18)14(19)10-11)20-15-6-4-3-5-12(15)17(21)22/h3-8,10,16,20H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGWCGVSSRAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324207 | |
| Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
CAS RN |
404915-46-4 | |
| Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)


![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)
